Isopropoxido de aluminio

Descripción general

Descripción

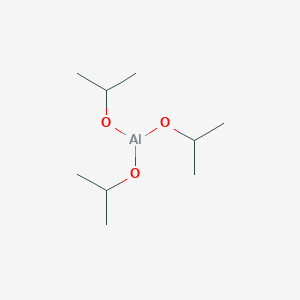

Aluminium isopropoxide is a chemical compound with the formula Al(O-i-Pr)₃, where i-Pr represents the isopropyl group (–CH(CH₃)₂). This colourless solid is widely used as a reagent in organic synthesis. It is known for its utility in various chemical reactions, particularly in the reduction of ketones and aldehydes .

Aplicaciones Científicas De Investigación

Aluminium isopropoxide has a wide range of applications in scientific research:

Biology: Employed in the synthesis of various biologically active compounds.

Industry: Utilized in sol-gel processing to produce alumina nanoparticles and multimetallic oxides.

Mecanismo De Acción

Target of Action

Aluminium isopropoxide primarily targets ketones and aldehydes . It acts as a catalyst in the Meerwein-Ponndorf-Verley (MPV) reduction, where it facilitates the reduction of these compounds to their corresponding alcohols .

Mode of Action

The mode of action of aluminium isopropoxide involves a catalytic cycle with a six-member ring transition state . Starting with the aluminium alkoxide, a carbonyl oxygen is coordinated to achieve a tetra-coordinated aluminium intermediate. The hydride is then transferred to the carbonyl from the alkoxy ligand via a pericyclic mechanism . At this point, the new carbonyl dissociates and gives a tri-coordinated aluminium species. Finally, an alcohol from the solution displaces the newly reduced carbonyl to regenerate the catalyst .

Biochemical Pathways

The primary biochemical pathway affected by aluminium isopropoxide is the reduction of ketones and aldehydes to alcohols . This process, known as the MPV reduction, is highly chemoselective and uses a cheap, environmentally friendly metal catalyst .

Result of Action

The result of aluminium isopropoxide’s action is the conversion of ketones and aldehydes to their corresponding alcohols . This transformation is highly selective, making aluminium isopropoxide a valuable tool in organic synthesis .

Action Environment

The action of aluminium isopropoxide can be influenced by environmental factors such as the presence of other reactants and the reaction conditions. For example, the presence of a sacrificial alcohol is necessary for the MPV reduction . Additionally, the reaction is reversible and driven by the thermodynamic properties of the intermediates and products .

Análisis Bioquímico

Biochemical Properties

Aluminium isopropoxide is a versatile and inexpensive Lewis acid catalyst and dehydrating agent widely used in the field of organic transformations . It is assumed that the tetrameric cluster disaggregates in these reactions .

Molecular Mechanism

The molecular mechanism of Aluminium isopropoxide primarily involves its role as a Lewis acid catalyst in organic transformations. It can catalyze various reactions such as Meerwein–Ponndorf–Verley–Oppenauer (MPVO) reactions and ring-opening polymerization of lactides and lactones .

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium isopropoxide can be synthesized by reacting aluminium metal with isopropyl alcohol in the presence of a catalyst such as mercuric chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis . The reaction can be represented as: [ 2 \text{Al} + 6 \text{i-PrOH} \rightarrow 2 \text{Al(O-i-Pr)}_3 + 3 \text{H}_2 ]

Industrial Production Methods: Industrially, aluminium isopropoxide is prepared by reacting aluminium trichloride with isopropyl alcohol. This method avoids the use of mercury, making it more environmentally friendly . The reaction is as follows: [ \text{AlCl}_3 + 3 \text{i-PrOH} \rightarrow \text{Al(O-i-Pr)}_3 + 3 \text{HCl} ]

Types of Reactions:

Oxidation: It is also used in the Oppenauer oxidation of secondary alcohols to ketones.

Substitution: In the Tishchenko reaction, aluminium isopropoxide catalyzes the formation of esters from aldehydes.

Common Reagents and Conditions:

Meerwein–Ponndorf–Verley Reduction: Typically involves aluminium isopropoxide and a secondary alcohol such as isopropanol.

Oppenauer Oxidation: Utilizes aluminium isopropoxide and an oxidizing agent.

Major Products:

Reduction: Alcohols from ketones and aldehydes.

Oxidation: Ketones from secondary alcohols.

Substitution: Esters from aldehydes.

Comparación Con Compuestos Similares

Titanium isopropoxide: Similar in structure but used in different catalytic applications.

Aluminium tert-butoxide: A dimeric compound used in similar reactions but with different reactivity.

Uniqueness: Aluminium isopropoxide is unique due to its high chemoselectivity in the Meerwein–Ponndorf–Verley reduction and its ability to catalyze a wide range of organic transformations. Its versatility and effectiveness as a catalyst make it a valuable reagent in both academic and industrial settings .

Propiedades

Número CAS |

555-31-7 |

|---|---|

Fórmula molecular |

C3H8AlO |

Peso molecular |

87.08 g/mol |

Nombre IUPAC |

aluminum;propan-2-olate |

InChI |

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3; |

Clave InChI |

XHODMTAOVMFHQJ-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |

SMILES canónico |

CC(C)O.[Al] |

Punto de ebullición |

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg |

Color/Form |

White solid WHITE CRYSTALS |

Densidad |

1.025 @ 20 °C |

melting_point |

119 °C |

Key on ui other cas no. |

555-31-7 |

Descripción física |

Liquid; OtherSolid |

Pictogramas |

Flammable |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilidad |

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons. |

Sinónimos |

2-Propanol Aluminum Salt; Isopropyl Alcohol Aluminum Salt; AIPD; Aliso; Aluminum 2-Propoxide; Aluminum Isopropanolate; Aluminum Isopropioate; Aluminum Isopropylate; Aluminum sec-Propanolate; Aluminum Triisopropoxide; Aluminum Triisopropylate; Aluminu |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of aluminium isopropoxide?

A1: The molecular formula of aluminium isopropoxide is Al(OC3H7)3.

Q2: What is the molecular weight of aluminium isopropoxide?

A2: The molecular weight of aluminium isopropoxide is 204.25 g/mol.

Q3: What spectroscopic techniques are useful for characterizing aluminium isopropoxide?

A3: Several spectroscopic techniques are valuable for characterizing aluminium isopropoxide:

- FTIR (Fourier-Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule, particularly the Al-O bonds and the isopropoxide groups [, , , ].

- NMR (Nuclear Magnetic Resonance Spectroscopy): Offers insights into the structure and dynamics of the molecule, including the coordination environment of the aluminium atom [, , , ]. Both ¹H and ¹³C NMR are commonly used.

- Mass Spectrometry: Useful for determining the molecular weight and fragmentation patterns of the compound, providing evidence for the presence of dimeric, trimeric, and tetrameric species [, ].

- XRD (X-Ray Diffraction): Primarily used to analyze the crystalline structure of aluminium isopropoxide in its solid forms [, , , , ].

Q4: How do the physical properties of liquid aluminium isopropoxide change over time?

A4: During storage, liquid aluminium isopropoxide undergoes a slow molecular rearrangement []. This is evidenced by gradual changes in its physical properties, including density, refractive index, dielectric constant, and viscosity [].

Q5: What are some common applications of aluminium isopropoxide as a catalyst?

A5: Aluminium isopropoxide is widely used as a catalyst in various organic reactions, including:

- Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols using a secondary alcohol, typically isopropanol, as the hydrogen source [, , ].

- Ring-Opening Polymerization: Aluminium isopropoxide can initiate the polymerization of cyclic esters, such as lactides and caprolactones, to form biodegradable polyesters [, , ].

- Claisen Rearrangement: This reaction involves the rearrangement of allyl vinyl ethers to give γ,δ-unsaturated aldehydes or ketones [].

Q6: What factors influence the catalytic activity of aluminium isopropoxide?

A6: Several factors can impact the catalytic activity of aluminium isopropoxide:

- Presence of Lewis Bases: Adding Lewis bases, such as triphenylphosphine or 4-picoline, to aluminium isopropoxide significantly enhances the polymerization rate of lactides [].

- Solvent Effects: The solvent used in the reaction can considerably affect the catalytic activity. For instance, in the MPV reduction, solvents with high hydrogen-bond accepting ability, like ethers, tend to reduce catalytic activity due to the formation of larger aggregates that hinder the access of reactants to the catalytic sites [].

- Deactivation: Water and heavy by-products can deactivate the catalyst. Water can hydrolyze the aluminium isopropoxide, while heavy by-products might block the active sites [].

Q7: How does aluminium isopropoxide interact with supports when used as a heterogeneous catalyst?

A7: When immobilized on mesoporous supports like SiO2, TiO2, and γ-Al2O3, aluminium isopropoxide binds covalently to the surface []. This heterogenization allows for easy catalyst recovery and reuse without significant loss of activity [].

Q8: What are the advantages of using aluminium isopropoxide as a heterogeneous catalyst compared to its homogeneous counterpart?

A8: Heterogenized aluminium isopropoxide offers several benefits over its homogeneous form:

Q9: How can the amount of aluminium residue in polymers produced using aluminium isopropoxide be reduced?

A9: Adding a secondary alcohol, like isopropanol, as a transfer agent during the polymerization process helps to reduce the amount of aluminium remaining in the final polymer product [].

Q10: How is aluminium isopropoxide used in preparing alumina materials?

A10: Aluminium isopropoxide is a common precursor for synthesizing various alumina materials, including:

- Nano Aluminium Hydroxide: Prepared through a hydrolysis-hydrothermal process, where aluminium isopropoxide is first hydrolyzed to form pseudoboehmite, which is then transformed into boehmite under hydrothermal conditions [].

- B-Alumina: Synthesized by thermal decomposition of a mixture containing excess sodium isopropoxide and aluminium isopropoxide, followed by heating to 1000°C [].

- Mesoporous γ-Alumina: Produced through a sol-gel method using glucose as a template, followed by calcination. The textural properties, crucial for applications like molybdenum-99 adsorption, are influenced by the water to aluminium isopropoxide ratio used during synthesis [].

- Al2O3 Thin Films: Prepared by spin-coating a solution of aluminium isopropoxide, followed by calcination. These films can be doped with luminescent materials like (Ca,Sr)S:Eu²⁺ for various applications [].

Q11: How does the choice of aluminium source affect the synthesis of zeolite A?

A11: The choice of aluminium source significantly affects the synthesis kinetics, morphology, and properties of zeolite A []:

- Aluminium Isopropoxide: Leads to the formation of zeolite A with spherical morphology and a size of approximately 100 nm [].

- Freshly Prepared Aluminium Hydroxide: When combined with Ludox colloidal silica, it produces well-defined cubic zeolite A crystals ranging from 300 nm to 1 µm in size [].

Q12: Can aluminium isopropoxide be used to modify the properties of cotton fabrics?

A12: Yes, combining aluminium isopropoxide with hydrolyzed organotrialkoxysilanes can functionalize cotton fabrics []. This treatment enhances crease recovery but may reduce tensile and tear strength. The modified fabrics also exhibit improved hydrophobicity and can be used for mordant dyeing [].

Q13: How does aluminium isopropoxide contribute to flame retardancy in ethylene-vinyl acetate (EVA) nanocomposites?

A13: When incorporated into EVA via a sol-gel process, aluminium isopropoxide forms nanoparticles within the polymer matrix []. These nanoparticles act as flame retardants, improving the material's fire resistance and allowing it to meet specific safety standards [].

Q14: What are some other applications of aluminium isopropoxide?

A14: Besides its uses in catalysis and materials science, aluminium isopropoxide finds application in:

- Organic Synthesis: It acts as a reagent in various organic reactions, such as the preparation of farnesylacetone from nerolidol [].

- Surface Treatment: Aluminium isopropoxide sols are being explored as environmentally friendly alternatives to chromium-based sealants for aluminium alloy anodized films. These sols enhance the corrosion resistance and dyeing properties of the treated surfaces [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.